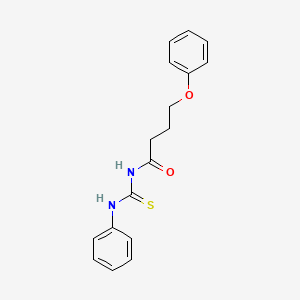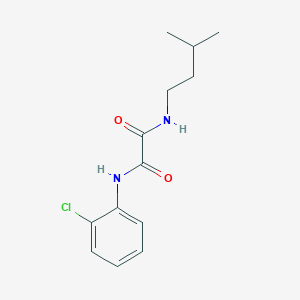![molecular formula C20H11Cl2N3O4 B4694335 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4694335.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide
Vue d'ensemble
Description
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide, also known as CNF, is a chemical compound that has been extensively studied for its potential use in scientific research applications. CNF is a cyanoacrylamide derivative that has been shown to possess a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide is able to slow the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have antioxidant properties, which could make it a potential treatment for a variety of oxidative stress-related diseases. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have anti-bacterial and anti-fungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its ability to selectively inhibit the activity of NF-κB without affecting other cellular pathways. This specificity makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, one limitation of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its potential toxicity. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide. One area of research could be the development of new cancer therapies based on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide. Additionally, research could focus on the development of new anti-inflammatory and antioxidant therapies based on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide. Finally, research could focus on the development of new antibiotics based on the anti-bacterial and anti-fungal properties of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide.
Applications De Recherche Scientifique
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for a variety of inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-13-1-3-14(4-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-7-5-15(25(27)28)10-18(17)22/h1-10H,(H,24,26)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUFVZKZOFSHI-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)
![ethyl 5-benzyl-2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4694272.png)
![5-(2-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4694283.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4694288.png)
![N-(4-bromobenzyl)-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B4694292.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4694304.png)

![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)
![1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4694318.png)
![N-{[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4694324.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![N-allyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4694363.png)